molecular formula C24H27N3O5S2 B2726168 N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683770-93-6

N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2726168
CAS RN: 683770-93-6
M. Wt: 501.62
InChI Key: WFXDWGUVNINUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Thiazole derivatives, including those with structural similarities to the compound , have been extensively studied for their antimicrobial and antifungal properties. Thiazoles, characterized by a five-membered ring system containing one nitrogen and one sulfur atom, have shown significant activity against a variety of gram-positive and gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger. These activities suggest potential applications in developing new antibiotics and antifungal agents to combat resistant strains of microorganisms (Chawla, 2016).

Anticancer Activity

Another significant area of research is the exploration of thiazole derivatives for their anticancer properties. Studies have shown that compounds containing the thiazole moiety can exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The mechanism behind this activity often involves the inhibition of specific pathways or enzymes critical for cancer cell survival and proliferation. This suggests a potential pathway for the development of novel anticancer therapies targeting multiple types of cancer (Ravinaik et al., 2021).

Molecular Structure and Drug Design

The study of the crystal structure and molecular interactions of thiazole derivatives has also been a focus of scientific research. Understanding the molecular structure, including intermolecular hydrogen bonds and Hirshfeld surfaces, can provide insights into the compound's stability, reactivity, and potential biological activity. This information is crucial for the design and optimization of thiazole-based drugs with improved efficacy and reduced side effects. Additionally, exploring the structural aspects of these compounds can aid in the development of materials with specific optical or electronic properties, which could be beneficial in the field of materials science (Karanth et al., 2019).

properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-6-4-5-13-27(16)34(29,30)19-10-7-17(8-11-19)23(28)26-22-15-25-24(33-22)20-14-18(31-2)9-12-21(20)32-3/h7-12,14-16H,4-6,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXDWGUVNINUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=C(S3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.